5-Bromo-2,4-dimethoxypyridine
Overview
Description
5-Bromo-2,4-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2,4-dimethoxypyridine is 1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3 . This indicates the presence of bromine (Br), nitrogen (N), and oxygen (O) atoms in the molecule, along with carbon © and hydrogen (H) atoms.Physical And Chemical Properties Analysis
5-Bromo-2,4-dimethoxypyridine is a solid at room temperature . It has a predicted boiling point of 245.1±35.0 °C and a predicted density of 1.484±0.06 g/cm3 .Scientific Research Applications
1. Synthesis of Imidazo[4,5-b]pyridine Derivatives 5-Bromo-2,4-dimethoxypyridine is used in the synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This compound is further reacted with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .
2. Antimicrobial Research The imidazo[4,5-b]pyridine derivatives synthesized using 5-Bromo-2,4-dimethoxypyridine have been studied for their antimicrobial features. This research is based on both experimental and theoretical studies .
3. Electron-Induced Decomposition Study 5-Bromo-2,4-dimethoxypyridine has been used in studies investigating electron-induced decomposition. The computational results for the nucleobase and the nucleoside species allow the investigation of the influence of the deoxyribose ring on the DEA process .
4. Palladium-Catalysed Carbomethoxyvinylation and Thienylation 5-Bromo-2,4-dimethoxypyridine is used in palladium-catalysed carbomethoxyvinylation and thienylation of 5-iodo (bromo)-2,4-dimethoxypyrimidine in water .
Safety And Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-bromo-2,4-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDCGSNDXFFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596285 | |
Record name | 5-Bromo-2,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethoxypyridine | |
CAS RN |
52606-07-2 | |
Record name | 5-Bromo-2,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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